1-(4-Fluorophenyl)-3-phenylthiourea
Description
Significance of Thiourea (B124793) Scaffold in Modern Chemical Biology and Materials Science
The thiourea scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com This bioactivity is often attributed to the ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions, enabling interaction with biological targets such as enzymes and proteins. In materials science, thiourea derivatives are utilized in the development of polymers, corrosion inhibitors, and as ligands in coordination chemistry. sigmaaldrich.com Their ability to self-assemble through hydrogen bonding makes them attractive for the construction of supramolecular architectures.
Research Context of 1-(4-Fluorophenyl)-3-phenylthiourea within Disubstituted Thioureas
This compound is a member of the N,N'-disubstituted thiourea family, where two different aryl groups are attached to the nitrogen atoms. The introduction of a fluorine atom on one of the phenyl rings is of particular interest as fluorine substitution can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity. nih.gov Research into asymmetrically substituted diarylthioureas like this compound aims to explore the structure-activity relationships and to fine-tune the properties of these compounds for specific applications.
Evolution of Research Themes in Substituted Thiourea Chemistry
The field of substituted thiourea chemistry has evolved from the synthesis of simple derivatives to the design and creation of complex molecules with tailored functionalities. Early research focused on their synthesis and basic chemical reactivity. Over time, the focus has shifted towards their application in catalysis, particularly in asymmetric synthesis where they can act as effective organocatalysts. rsc.org More recently, there has been a surge of interest in their biological applications, with numerous studies investigating their potential as therapeutic agents. nih.govresearchgate.net The development of sophisticated analytical techniques has also enabled detailed structural and mechanistic studies, providing deeper insights into the behavior of these versatile compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNYUNOFVOQYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351248 | |
| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-16-1 | |
| Record name | NSC191412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-fluorophenyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 4 Fluorophenyl 3 Phenylthiourea
Established Synthetic Routes for 1-(4-Fluorophenyl)-3-phenylthiourea
The synthesis of this compound is primarily achieved through direct and reliable methods, with condensation reactions being the most prominent.
Condensation Reactions with Isothiocyanates
The most common and straightforward method for synthesizing this compound is the reaction between an amine and an isothiocyanate. ijacskros.com This reaction involves treating 4-fluoroaniline (B128567) with phenyl isothiocyanate or, conversely, reacting aniline (B41778) with 4-fluorophenyl isothiocyanate. This nucleophilic addition reaction is highly efficient for forming the thiourea (B124793) backbone. The synthesis is typically performed in a suitable solvent, such as acetone (B3395972) or ethanol (B145695), and often proceeds smoothly at room temperature or with gentle heating to yield the desired product.
Exploration of Alternative Synthetic Approaches and Modifications
While the isothiocyanate condensation route is prevalent, alternative methods for thiourea synthesis exist, offering different pathways to the target molecule.
From Thiophosgene (B130339): An alternative, albeit less common due to the high toxicity of the reagent, involves the use of thiophosgene (CSCl₂). In this approach, 4-fluoroaniline would first react with thiophosgene to generate the corresponding 4-fluorophenyl isothiocyanate in situ. This intermediate would then react with aniline to form the final this compound. orgsyn.org
From Ammonium (B1175870) Thiocyanate: Another established method for preparing phenylthioureas involves the reaction of an aniline derivative with ammonium thiocyanate. orgsyn.orgijcrt.org For the target compound, this would involve heating 4-fluoroaniline hydrochloride with ammonium thiocyanate. This method generates the isothiocyanate intermediate, which then reacts with another molecule of the amine.
Mechanochemical Synthesis: Modern, solvent-free approaches like ball milling have been applied to the synthesis of thioureas. beilstein-journals.orgresearchgate.net This high-energy milling technique can facilitate the reaction between the solid reactants, often providing high yields and reducing the need for conventional solvents. researchgate.net
Microwave-Assisted Synthesis: To accelerate the reaction, microwave-assisted synthesis has been employed for preparing phenylthiourea (B91264) derivatives. ijcrt.org This modification can significantly reduce reaction times from hours to minutes and may improve yields. ijcrt.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is critical for maximizing the output and quality of this compound. Key factors include the choice of solvent, reaction temperature, and purification methods.
The reaction is often carried out in polar solvents where the reactants are soluble. Upon completion, the product, being less soluble, may precipitate directly from the reaction mixture. Purification is typically achieved through recrystallization from a suitable solvent like ethanol, which effectively removes unreacted starting materials and by-products. orgsyn.org For more rigorous purification, column chromatography can be employed. ijacskros.com
| Parameter | Condition | Impact on Yield and Purity |
| Solvent | Acetone, Ethanol, Dichloromethane | Affects reactant solubility and reaction rate. The product may precipitate upon formation, simplifying isolation. |
| Temperature | Room Temperature to Reflux | Gentle heating can increase the reaction rate, but excessive heat may lead to side reactions. Room temperature is often sufficient. |
| Reaction Time | 1-4 hours | The reaction is typically rapid. Progress can be monitored using thin-layer chromatography (TLC) to determine completion. |
| Purification | Recrystallization, Column Chromatography | Recrystallization from ethanol is a common and effective method for obtaining a pure product. orgsyn.org Chromatography is used for higher purity. ijacskros.com |
Mechanistic Elucidation of Thiourea Core Formation
The formation of the thiourea linkage from an amine and an isothiocyanate follows a well-understood nucleophilic addition mechanism. researchgate.net The process can be described in a few key steps:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-fluoroaniline acting as a nucleophile. This nucleophile attacks the electrophilic carbon atom of the phenyl isothiocyanate molecule. The carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.
Formation of an Intermediate: This attack leads to the formation of a transient, zwitterionic intermediate where the aniline nitrogen bears a formal positive charge and the sulfur atom carries a negative charge.
Proton Transfer: A proton is then transferred from the positively charged nitrogen to the negatively charged sulfur. This can occur as an intramolecular step or be mediated by solvent molecules.
Product Formation: The resulting intermediate is a tautomer of the final thiourea product. It quickly rearranges to the more thermodynamically stable thiourea structure, yielding this compound.
This mechanism is fundamental to a vast number of thiourea syntheses and is noted for its efficiency and high-yielding nature. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Fluorophenyl 3 Phenylthiourea
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 1-(4-Fluorophenyl)-3-phenylthiourea is characterized by several key absorption bands that correspond to specific functional groups within the molecule. The N-H stretching vibrations are typically observed in the region of 3180 cm⁻¹, indicative of the amine groups present in the thiourea (B124793) moiety. The presence of the thiocarbonyl group (C=S) is confirmed by an absorption band around 1210 cm⁻¹. aip.org Furthermore, a characteristic C-F stretching vibration is identifiable at approximately 1255 cm⁻¹, confirming the presence of the fluorine substituent on the phenyl ring. aip.org
Table 1: FT-IR Spectral Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | 3180 |
| C-F Stretch | 1255 |
| C=S Stretch | 1210 |
Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and electronic environment of the nuclei within this compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the phenyl and fluorophenyl rings, as well as signals for the N-H protons. The aromatic protons would likely appear as complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The chemical shifts of the protons on the fluorophenyl ring would be influenced by the electron-withdrawing nature of the fluorine atom. The N-H protons would likely appear as broad singlets, and their chemical shift would be sensitive to solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The aromatic carbons would appear in the region of 110-140 ppm. The carbon atoms of the fluorophenyl ring would show coupling with the fluorine atom, resulting in splitting of their signals (JCF). The carbon directly bonded to the fluorine atom would exhibit the largest coupling constant.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
The ¹⁹F NMR spectrum is a highly sensitive technique for observing the fluorine atom in this compound. A single resonance would be expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, the chemical shifts are typically observed in a specific range, and the exact value for this compound would be influenced by the thiourea substituent.
Table 2: Summary of Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 8.0 (Aromatic), Variable (N-H) | Multiplets for aromatic protons, broad singlets for N-H protons. |
| ¹³C | 110 - 140 (Aromatic), 180 - 200 (C=S) | Splitting of signals for carbons on the fluorophenyl ring due to C-F coupling. |
| ¹⁹F | Specific to Aryl Fluorides | A single resonance providing information on the electronic environment of the fluorine atom. |
Mass Spectrometry (MS)
Mass spectrometry analysis of this compound confirms its molecular weight and provides insights into its structural fragmentation. The compound has a molecular formula of C₁₃H₁₁FN₂S and a molecular weight of approximately 246.31 g/mol . In mass spectra, a molecular ion peak is often observed at m/z 247, corresponding to the protonated molecule [M+H]⁺.
The fragmentation of diaryl thioureas under electron impact typically proceeds through several key pathways. A primary cleavage occurs at the C-N bonds of the thiourea core. This can lead to the formation of characteristic fragment ions such as phenyl isothiocyanate (C₆H₅NCS) and 4-fluoroaniline (B128567) (FC₆H₄NH₂), or conversely, 4-fluorophenyl isothiocyanate (FC₆H₄NCS) and aniline (B41778) (C₆H₅NH₂). Further fragmentation of these ions, particularly the cleavage of the aromatic rings, can also be observed. semanticscholar.org
Single Crystal X-ray Diffraction (XRD) Studies
While a complete single crystal X-ray diffraction study for this compound was not available in the reviewed literature, extensive data exists for the closely related analogue, 1-(4-Fluorophenyl)thiourea (B188259), which provides a strong basis for understanding the molecular geometry and packing of the target compound. nih.gov
Analysis of the analogue 1-(4-Fluorophenyl)thiourea (C₇H₇FN₂S) reveals significant conformational details. The molecule is not planar; the aromatic ring plane and the thiourea unit are twisted relative to each other. nih.gov This twist is quantified by a C—C—N—C torsion angle of 44.6(2)°. nih.gov This non-planar conformation is common in diaryl thioureas, arising from steric hindrance between the bulky phenyl groups. In this compound, a similar twisted conformation is expected, with both the phenyl and 4-fluorophenyl rings angled out of the plane of the central thiourea moiety. The thiourea core itself (S-C-N-N) is generally found to be nearly planar. nih.gov
In the crystal lattice of the analogue, molecules are linked by intermolecular hydrogen bonds, including N—H⋯S and N—H⋯F interactions, forming infinite sheets that stack along the c-axis. nih.gov
| Parameter | Value |
| Chemical Formula | C₇H₇FN₂S |
| Molecular Weight | 170.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.1384 (8) |
| b (Å) | 8.4338 (7) |
| c (Å) | 10.5334 (9) |
| β (°) | 109.796 (2) |
| Volume (ų) | 763.85 (11) |
| Z | 4 |
Data sourced from a study on the analogue compound 1-(4-Fluorophenyl)thiourea. nih.gov
Specific bond lengths and angles for this compound are not detailed in the available literature. However, data from related thiourea derivatives provide typical values. The central carbon-sulfur double bond (C=S) in thiourea derivatives generally has a length of approximately 1.695 Å. nih.gov The carbon-nitrogen bonds within the thiourea core (C-N) are typically in the range of 1.326 to 1.351 Å, indicating partial double bond character due to resonance. nih.gov The bond angles around the central sp²-hybridized carbon atom are expected to be close to 120°. nih.gov
Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (containing a C=S double bond and N-H groups) and the thiol form (containing a C=N double bond and an S-H group). Overwhelming evidence from spectroscopic and crystallographic studies indicates that thiourea derivatives, including diaryl thioureas, exist almost exclusively in the more stable thione form in the solid state and in solution under normal conditions. sphinxsai.com
The thione tautomer is stabilized by the greater strength of the C=S bond compared to the C=N bond in this system. semanticscholar.org Crystallographic studies, like the one on the analogue 1-(4-fluorophenyl)thiourea, confirm the thione structure by showing a distinct C=S double bond and locating the hydrogen atoms on the nitrogen atoms. nih.gov While the thiol form can be generated under specific conditions, such as exposure to radiation in a cryogenic matrix, it is a higher-energy species that readily converts back to the thione form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound have been characterized by UV-Vis spectroscopy. The spectrum shows a maximum absorption (λmax) at 238 nm. This absorption band is attributed to π→π* electronic transitions occurring within the aromatic systems of the phenyl and 4-fluorophenyl rings. The presence of the thiocarbonyl (C=S) group also contributes to the electronic spectrum, typically exhibiting n→π* transitions at longer wavelengths, although these may be weak and overlap with the more intense π→π* bands.
| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |
| 238 | 0.877 | π→π* |
Computational and Theoretical Chemistry Investigations of 1 4 Fluorophenyl 3 Phenylthiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 1-(4-Fluorophenyl)-3-phenylthiourea, DFT calculations can predict a wide range of properties by approximating the exchange-correlation energy that accounts for electron-electron interactions. These calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to accurately describe the molecule's electronic distribution.
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. This process involves finding the geometry that corresponds to the lowest energy on the potential energy surface. For this compound, this calculation would yield precise values for bond lengths, bond angles, and dihedral angles between the fluorophenyl ring, the phenyl ring, and the central thiourea (B124793) backbone.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be assigned to specific vibrational modes, such as N-H stretching, C=S stretching, C-N stretching, and the various vibrations of the aromatic rings. Comparing these theoretical frequencies with experimental spectra helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties.
No specific optimized structural parameters or vibrational frequency data for this compound were found in the publicly available literature from the performed searches.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal important information. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com The visualization of these orbitals would show where the electron density is concentrated, indicating the likely sites for electrophilic and nucleophilic attack. This analysis also helps characterize intramolecular charge transfer (ICT), where electronic transitions can move electron density from a donor part of the molecule (likely the phenyl or fluorophenyl groups) to an acceptor part (the thiocarbonyl group), which is fundamental to understanding the molecule's optical and electronic behavior. mdpi.com
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). |
Specific HOMO-LUMO energy values for this compound are not available in the searched scientific literature.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding charge distribution and delocalization effects, such as hyperconjugation.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color scale to indicate different potential values: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are favorable for nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the electronegative sulfur and fluorine atoms, as well as the π-systems of the phenyl rings, making these areas potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the N-H groups, identifying them as sites for nucleophilic interaction.
Computational methods can predict the nuclear magnetic resonance (NMR) spectra of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the isotropic magnetic shielding tensors for each nucleus. rsc.org These values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Calculating the ¹H and ¹³C NMR chemical shifts for this compound would provide a theoretical spectrum that can be directly compared with experimental data. This comparison aids in the assignment of experimental peaks to specific atoms in the molecule, helping to confirm its structure. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or specific molecular conformations.
Theoretical NMR chemical shift data for this compound is not available in the searched scientific literature.
Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. DFT calculations can predict these properties by computing the molecule's response to an external electric field.
Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability (β) is a measure of the second-order NLO response. For this compound, the presence of donor (amino) and acceptor-like (thiocarbonyl) groups, along with aromatic rings, suggests potential for NLO activity. Theoretical calculations of these parameters would help to quantify its NLO response and assess its potential as a material for NLO applications. jmcs.org.mx Compounds with large hyperpolarizability values are considered promising candidates for NLO materials. nih.gov
| Parameter | Description |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
| Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field. |
| First Hyperpolarizability (β) | A tensor quantity that measures the second-order NLO response of the molecule. |
Specific calculated NLO property values for this compound were not found in the performed literature search.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, conformational stability, and interactions with its environment, such as solvents.
MD simulations allow for the assessment of the conformational landscape and stability of thiourea derivatives. These simulations can track the trajectory of each atom in the molecule, revealing how the molecule flexes, rotates, and changes shape over time. Studies on related thiourea compounds have shown that they can exist in various conformations, and the stability of these forms is crucial for their biological activity and material properties.
| Parameter | Description | Typical Findings for Thiourea Derivatives |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure. | Low and stable RMSD values over time suggest the molecule maintains a stable conformation. mdpi.com |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds, such as the C-N bonds in the thiourea backbone. | Reveals the preferred orientations of the phenyl and fluorophenyl rings relative to the thiourea core. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | A consistent Rg value suggests that the molecule is not undergoing large-scale unfolding or conformational changes. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Changes in SASA can indicate conformational changes that expose or bury different parts of the molecule. mdpi.com |
The solvent environment can significantly influence the behavior, conformation, and stability of a solute molecule. MD simulations are particularly useful for studying these solvent effects at an atomic level. For this compound, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) can reveal how solute-solvent interactions affect its properties. researchgate.netnih.gov
Simulations can quantify the interactions between the thiourea derivative and surrounding solvent molecules, for example, by calculating the radial distribution function (RDF). The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. scispace.com This analysis can identify which parts of the this compound molecule are most likely to interact with the solvent, such as through hydrogen bonding with the N-H groups or the sulfur atom. scispace.com The polarity of the solvent is a key factor; polar solvents may stabilize conformations with larger dipole moments, while nonpolar solvents may favor more compact structures. nih.gov These interactions ultimately affect the molecule's solubility, reactivity, and biological availability. researchgate.net
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netmdpi.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of how molecules of this compound pack together in the solid state.
Hydrogen bonds are among the most important interactions governing the crystal packing of thiourea derivatives. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is an effective acceptor. This often leads to the formation of characteristic intermolecular N-H···S hydrogen bonds. nih.gov In the case of this compound, these interactions can link molecules into dimers or extended chains.
| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Significance |
|---|---|---|---|
| Thiourea Dimer | N-H···S | 3.3 - 3.5 | A primary interaction often forming centrosymmetric R2(2)(8) ring motifs that are a hallmark of thiourea crystal structures. |
| Fluorine Interaction | C-H···F | 3.0 - 3.4 | A weaker interaction involving the fluorine substituent that contributes to the overall packing arrangement. nih.gov |
| Pi Interaction | C-H···π | Variable | Contributes to the stabilization of the crystal lattice by linking aromatic rings to other parts of adjacent molecules. nih.gov |
Interactions between the aromatic rings, known as π-π stacking, are another significant force in the crystal engineering of organic molecules. rsc.org These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. The presence of an electron-withdrawing fluorine atom on one of the phenyl rings in this compound polarizes its π-system, which can enhance its tendency to engage in π-π stacking with the unsubstituted phenyl ring of a neighboring molecule. nih.gov
Hirshfeld surface analysis can identify the presence of π-π stacking. On the shape-index surface, characteristic red and blue triangular patches adjacent to each other are indicative of such interactions. mdpi.com The analysis of 2D fingerprint plots, which summarize all intermolecular contacts, can also reveal the signature of π-π stacking, typically appearing as distinct "wings" on the plot. researchgate.net However, it is noteworthy that some crystal structures of related fluorophenyl compounds have been found to lack classical π-π stacking, with other interactions dominating the packing. nih.govamrita.edu A detailed analysis would be required to determine the specific arrangement in this compound.
Void analysis, performed using the Hirshfeld surface, calculates the empty spaces within a crystal structure. nih.gov The size and distribution of these voids are important for understanding the mechanical properties and stability of the crystal. A crystal with smaller and fewer voids is generally considered to be more densely packed and potentially more mechanically robust. nih.gov
The analysis quantifies the volume of the voids and expresses it as a percentage of the total unit cell volume. For example, in related acyl thiourea derivatives, void volumes have been calculated to occupy around 10-12% of the crystal packing space. nih.gov This information provides a quantitative measure of the packing efficiency in the crystal of this compound, complementing the qualitative insights gained from the analysis of intermolecular interactions.
Quantum Chemical Parameters for Reactivity Prediction
Quantum chemical calculations offer a lens into the electronic subtleties that govern the reactivity of a molecule. By employing methodologies rooted in density functional theory (DFT), it is possible to compute a range of parameters that predict how and where a molecule is likely to react. These parameters are derived from the molecule's electronic wavefunction and provide a quantitative basis for understanding its chemical behavior.
Fukui Functions and Identification of Reactive Centers
The Fukui function, ƒ(r), is a fundamental concept in conceptual DFT that identifies the most reactive sites within a molecule. wikipedia.orgnih.gov It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org By calculating the Fukui functions, one can distinguish between sites susceptible to electrophilic attack (where an electron is removed), nucleophilic attack (where an electron is added), and radical attack.
For thiourea derivatives, the nitrogen, sulfur, and oxygen (if present) atoms are often key players in chemical reactions. researchgate.net The Fukui function for an electrophilic attack (ƒ-) indicates the most likely sites for a reaction with an electrophile, which are typically the most nucleophilic regions of the molecule. Conversely, the Fukui function for a nucleophilic attack (ƒ+) highlights the most electrophilic areas, which are prone to reaction with a nucleophile. scm.com
In the context of substituted benzoylthioureas, which share structural similarities with this compound, studies have shown that the sulfur and oxygen atoms are often the most favored points for coordination with metal ions, indicating their high nucleophilicity. researchgate.net Calculations of the Fukui function for electrophilic attack (ƒ-) in these related molecules reveal a higher nucleophilic character on the sulfur atom compared to the oxygen atom, making the sulfur atom a primary site for such interactions. researchgate.net
| Atomic Site | Predicted ƒ- (Electrophilic Attack) | Predicted ƒ+ (Nucleophilic Attack) | Predicted Reactive Nature |
| Sulfur (S) | High | Low | Nucleophilic |
| Nitrogen (N-H, phenyl side) | Moderate | Low | Nucleophilic |
| Nitrogen (N-H, fluorophenyl side) | Moderate | Low | Nucleophilic |
| Carbon (C=S) | Low | High | Electrophilic |
| Carbon (Fluorophenyl ring) | Low | Moderate-High (esp. C-F) | Electrophilic |
| Carbon (Phenyl ring) | Low | Moderate | Electrophilic |
Calculation of Bond Dissociation Energies (BDE)
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. It is a critical parameter for predicting the thermal stability of a molecule and its propensity to undergo radical-mediated reactions. BDEs can be calculated with good accuracy using various computational methods, including DFT. mdpi.com
For molecules containing N-H bonds, such as this compound, the N-H BDE is of particular interest as it relates to the molecule's antioxidant potential and its ability to act as a hydrogen atom donor. Studies on related N-phenylthiourea and N-phenylselenourea derivatives have shown that substituents on the phenyl ring can significantly influence the N-H BDE. researchgate.net Electron-donating groups tend to decrease the BDE, making hydrogen abstraction easier, while electron-withdrawing groups generally increase it. researchgate.net
In this compound, the fluorine atom is an electron-withdrawing group. Therefore, it is expected to have a notable effect on the BDEs of the N-H bonds. The N-H bond on the fluorophenyl side of the molecule would likely have a different BDE compared to the N-H bond on the unsubstituted phenyl side.
While precise BDE values for this compound are not available in the provided search results, the following table illustrates the expected trends and provides a framework for how such data would be presented.
Table 2: Estimated Bond Dissociation Energies (BDEs) for Key Bonds in this compound (Note: The values in this table are estimations based on general chemical principles and data for analogous compounds. They are for illustrative purposes only.)
| Bond | Estimated BDE (kcal/mol) | Rationale |
| N-H (phenyl side) | 85 - 95 | Typical N-H bond energy in similar aromatic amines/amides. |
| N-H (fluorophenyl side) | 87 - 97 | The electron-withdrawing fluorine atom may slightly increase the N-H bond strength. |
| C-N (phenyl side) | 90 - 100 | Aromatic C-N bonds are generally strong. |
| C-N (fluorophenyl side) | 92 - 102 | The fluorine substituent may have a minor strengthening effect. |
| C=S | 120 - 130 | Double bonds are significantly stronger than single bonds. |
| C-F | 110 - 120 | The C-F bond is one of the strongest single bonds in organic chemistry. |
Radial Distribution Functions (RDF)
Radial Distribution Functions (RDFs), typically derived from molecular dynamics (MD) simulations, describe how the density of surrounding particles varies as a function of distance from a reference particle. In the context of a single molecule in a solvent, RDFs can reveal detailed information about the solvation structure and intermolecular interactions. scispace.com
An MD simulation of this compound in a solvent like water would allow for the calculation of RDFs between specific atoms of the solute and the solvent molecules. For instance, the RDF between the sulfur atom and the hydrogen atoms of water (gS-H(r)) would indicate the likelihood of hydrogen bonding between the thiourea group and water. Similarly, RDFs involving the N-H protons and the oxygen atoms of water (gN-H...O(r)) would also highlight hydrogen bonding interactions.
For this compound, a similar analysis would be expected to show peaks in the RDFs at distances characteristic of hydrogen bonds for the N-H and C=S groups. The fluorine atom could also participate in weaker hydrogen bonding interactions.
Table 3: Expected Peaks in Radial Distribution Functions for this compound in Water (Note: This table is a hypothetical representation of expected results from an MD simulation, based on the study of a similar compound.)
| Atom Pair (Solute-Solvent) | Expected Peak Position (Å) | Type of Interaction |
| S --- H (water) | 2.0 - 2.5 | Hydrogen Bond Acceptor |
| N-H --- O (water) | 1.8 - 2.2 | Hydrogen Bond Donor |
| F --- H (water) | 2.2 - 2.8 | Weak Hydrogen Bond Acceptor |
Assessment of Charge Hopping Properties
Charge transport in organic materials can occur through various mechanisms, one of which is charge hopping. This process involves the transfer of charge (an electron or a hole) between localized states, which are often individual molecules or segments of a polymer chain. The efficiency of charge hopping is crucial for the performance of organic electronic devices.
For thiourea derivatives, the presence of heteroatoms and π-conjugated systems suggests the potential for charge transport. The assessment of charge hopping properties typically involves the calculation of two key parameters: the reorganization energy and the electronic coupling (or transfer integral) between adjacent molecules.
The reorganization energy is the energy required for a molecule to adjust its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy generally facilitates faster charge hopping. The electronic coupling quantifies the strength of the electronic interaction between two molecules and is highly dependent on their relative distance and orientation.
While specific studies on the charge hopping properties of this compound are not available in the provided search results, research on other organosulfur compounds and conjugated polymers provides a framework for how these properties could be assessed. nih.gov Computational methods can be used to calculate the reorganization energy and transfer integrals for different molecular packing arrangements, which could be informed by crystal structure data or predicted through simulations.
The delocalization of electrons within the phenyl rings and the thiourea moiety, as influenced by the fluorine substituent, would play a critical role in determining the charge hopping characteristics of this compound in a solid-state or aggregated form.
Mechanistic Insights into Biological Activities of 1 4 Fluorophenyl 3 Phenylthiourea
Anticancer Activity Mechanisms (In vitro Studies)
Enzyme Inhibition Profiles (e.g., Sirtuin1 (SIRT1), Urease, MK-2 Kinase)
The therapeutic potential of 1-(4-Fluorophenyl)-3-phenylthiourea and related thiourea (B124793) derivatives is significantly linked to their ability to inhibit key enzymes involved in cancer progression and other pathological conditions. The thiourea scaffold is recognized as a versatile framework in medicinal chemistry for targeting various enzymes. nih.gov
Sirtuin1 (SIRT1): SIRT1, a class III histone deacetylase, is overexpressed in several cancers, making its inhibition a viable strategy for cancer treatment. ui.ac.idnih.gov Computational and in-silico studies have explored thiourea derivatives as potential SIRT1 inhibitors. ui.ac.idresearchgate.net Research on N-benzoyl-N'-phenylthiourea derivatives, which share a structural similarity with this compound, has identified them as potential anticancer candidates through SIRT1 inhibition. jppres.com Molecular docking studies suggest that thiourea derivatives can effectively bind to the SIRT1 receptor. researchgate.net The design of novel SIRT1 inhibitors has been guided by computational methods, with molecular dynamics simulations indicating that specific residues are key for the binding of ligands to the SIRT1 protein. rsc.org
Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335). Its activity is implicated in pathologies caused by certain bacteria like Helicobacter pylori. nih.gov Thiourea derivatives have been investigated as urease inhibitors. researchgate.net Studies on dipeptide-heterocyclic conjugates derivatized into thioureas revealed that compounds with fluoro substituents at the para-position of the phenyl ring exhibited predominant urease inhibitory activity. researchgate.net This suggests that the fluorine atom in this compound could play a crucial role in its potential interaction with the urease enzyme.
MK-2 Kinase: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a direct substrate of p38 and plays a central role in the production of inflammatory cytokines like TNF-α. nih.gov Inhibition of MK-2 is considered an effective therapeutic approach for inflammatory diseases. nih.govnih.gov Various structural classes of compounds, including thiourea analogs, have been synthesized and studied as MK-2 inhibitors. nih.gov Computational studies using 3D-QSAR, molecular docking, and molecular dynamics have been employed to investigate a series of thiourea analogs as potent MK-2 inhibitors, aiming to provide a better understanding of the ligand-target interaction at a molecular level. nih.gov
Modulation of Key Cellular Pathways (e.g., p53 overexpression, signaling cascades)
The anticancer effects of thiourea derivatives extend to their ability to modulate critical cellular signaling pathways that regulate cell survival, proliferation, and death.
SIRT1, a target of thiourea compounds, is known to deacetylate and regulate the activity of several proteins involved in tumorigenesis, including the tumor suppressor p53. nih.gov By inhibiting SIRT1, thiourea derivatives can indirectly influence p53 activity, promoting cell survival pathways. nih.gov Furthermore, research on a quinazoline (B50416) derivative containing a 2-bromo-5-(trifluoromethoxy)phenylthiourea moiety demonstrated its ability to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov This indicates that the thiourea scaffold can interfere with fundamental signaling cascades crucial for cancer cell growth and metastasis.
Induction of Apoptosis and Cell Cycle Modulation
A primary mechanism through which thiourea derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.
In vitro studies on halogenated thiourea derivatives have confirmed their pro-apoptotic effects in cancer cells. researchgate.net The anticancer mechanisms of these compounds were investigated through various assays, including Annexin V apoptosis assessment and caspase-3/caspase-7 activation. researchgate.net Certain thiourea derivatives were identified as potent activators of early apoptosis. researchgate.net Furthermore, cell cycle analysis revealed that these derivatives could increase the number of cancer cells in the sub-G1 and/or G0/G1 phases, with some compounds capable of inducing cell cycle arrest at the G2 phase. researchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of apoptosis is a key factor in eliminating excessively proliferating and mutated cancer cells. mdpi.com
Inhibition of Inflammatory Cytokine Secretion (e.g., Interleukin-6)
Chronic inflammation is a known contributor to cancer development and progression. Thiourea derivatives have been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines.
Studies on a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated that the most effective cytotoxic compounds also acted as inhibitors of Interleukin-6 (IL-6) in both primary (SW480) and metastatic (SW620) colon cancer cells, reducing its secretion by 23–63%. nih.govnih.gov Similarly, research on other halogenated thioureas confirmed that the most potent compounds in the series inhibited the secretion of IL-6 from prostate cancer (PC3) cells as well as both colon cancer cell lines. researchgate.net
In vitro Cytotoxicity against Specific Human Cancer Cell Lines (e.g., HeLa, SW480, SW620, PC3, MCF-7)
A significant body of research has evaluated the direct cytotoxic effects of various substituted phenylthiourea (B91264) derivatives against a panel of human cancer cell lines. These studies demonstrate that structural modifications, such as halogen substitution on the phenyl rings, significantly influence the anticancer potency.
Several series of halogenated and trifluoromethyl-substituted phenylthiourea analogs have shown high cytotoxicity against human colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines, with IC50 values often in the low micromolar range (≤ 10 µM). nih.govnih.gov In many cases, these derivatives exhibited more potent growth-inhibitory profiles than the standard chemotherapeutic agent, cisplatin. nih.govresearchgate.net For instance, compounds incorporating 3,4-dichloro and 4-CF3-phenyl substituents displayed particularly high activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.govnih.gov While some N,N′-diphenylthioureas showed very low activity against the human breast cancer cell line MCF-7 biointerfaceresearch.com, other derivatives have demonstrated cytotoxic activity against MCF-7, T47D, and HeLa cells. jppres.com
Table 1: In Vitro Cytotoxicity of Selected Phenylthiourea Derivatives Against Human Cancer Cell Lines This table presents data for compounds structurally related to this compound to illustrate the general cytotoxic potential of this chemical class.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea Analogs | SW480 (Primary Colon Cancer) | 7.3 - 9.0 | nih.gov |
| 3-(Trifluoromethyl)phenylthiourea Analogs | SW620 (Metastatic Colon Cancer) | 1.5 - 9.4 | nih.gov |
| 3-(Trifluoromethyl)phenylthiourea Analogs | PC3 (Prostate Cancer) | 6.9 - 13.7 | nih.gov |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | biointerfaceresearch.com |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | biointerfaceresearch.com |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | Cytotoxic | jppres.com |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | Cytotoxic | jppres.com |
Antimicrobial and Antitubercular Activity Mechanisms (In vitro Studies)
Fluorinated thiourea derivatives are recognized for a variety of biological activities, including potent antimicrobial properties. nih.gov
The antimicrobial mechanism of some thiourea derivatives involves the disruption of bacterial cell integrity. For example, one derivative, TD4, was shown to damage the cell wall of methicillin-resistant Staphylococcus aureus (MRSA), as observed under a transmission electron microscope. nih.gov This compound exhibited potent antibacterial activity against several strains of S. aureus, Staphylococcus epidermidis, and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 2–16 µg/mL. nih.gov Other studies have demonstrated the activity of thiourea derivatives against a panel of microbes including Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. mdpi.com
In the context of antitubercular activity, the phenylthiourea scaffold is a promising starting point for the development of novel agents against Mycobacterium tuberculosis. nih.govbiorxiv.org A study focused on isonicotinyl hydrazones prepared from substituted phenylthioureas identified a closely related compound, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, as the most potent agent in the series. nih.gov This compound demonstrated remarkable activity against both the standard M. tuberculosis H37Rv strain and an isoniazid-resistant strain, with a minimum inhibitory concentration of 0.49 µM. nih.gov Compared to the frontline drug isoniazid, this derivative was found to be 3 times more active against the standard strain and 185 times more active against the resistant strain, highlighting the potential of the this compound core structure in overcoming drug resistance. nih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Thiourea derivatives have demonstrated notable antibacterial properties, although their efficacy can differ significantly between Gram-positive and Gram-negative bacteria. Studies on various thiourea compounds reveal a pattern of potent activity against Gram-positive strains, including drug-resistant variants like Methicillin-Resistant Staphylococcus aureus (MRSA) nih.gov. For instance, certain thiourea derivatives have shown minimum inhibitory concentrations (MICs) in the range of 2–16 µg/mL against a number of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis strains nih.gov.
In contrast, the activity against Gram-negative bacteria is often limited. This selective antibacterial action is attributed to the structural differences in the bacterial cell wall nih.gov. The outer membrane of Gram-negative bacteria acts as a protective barrier against external toxic agents, including many antibiotics and chemical compounds nih.gov. However, some substituted phenylthiourea derivatives have shown inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa mdpi.comseejph.comseejph.com. The specific activity is highly dependent on the chemical substitutions on the phenylthiourea core ijcrt.orgmdpi.com.
Antifungal Efficacy against Fungal Species
The phenylthiourea scaffold is also a key feature in compounds investigated for antifungal activity mdpi.com. Research has shown that certain thiourea derivatives possess potent inhibitory effects against various fungal pathogens, including clinically relevant Candida species such as Candida albicans, Candida glabrata, and the often multidrug-resistant Candida auris mdpi.comnih.gov.
The antifungal action is influenced by the specific structural modifications of the thiourea molecule, particularly the substitutions on the aromatic rings mdpi.com. For example, studies on thiazole (B1198619) derivatives containing a fluorophenyl group—a structural component of this compound—have demonstrated significant activity against Candida albicans and Candida parapsilosis nih.gov. Additionally, other derivatives have been evaluated for activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides, indicating a broad spectrum of potential antifungal applications researchgate.net.
Antitubercular Efficacy against Mycobacterium tuberculosis Strains (e.g., H37Rv, INH-Resistant)
Derivatives of this compound have emerged as particularly potent agents against Mycobacterium tuberculosis. Isoniazid (INH) is a critical first-line drug for treating tuberculosis (TB), but its effectiveness is compromised by the rise of INH-resistant strains nih.govmdpi.com.
A study on an isonicotinyl hydrazone derivative, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea , revealed exceptional potency. This compound was tested in vitro against the standard drug-sensitive M. tuberculosis H37Rv strain and an INH-resistant clinical isolate. The results demonstrated significantly higher activity than INH itself, especially against the resistant strain nih.gov.
Table 1: In Vitro Antitubercular Activity of a this compound Derivative Data sourced from in vitro radiometric assays nih.gov.
| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) (µM) | Activity vs. INH |
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | M. tuberculosis H37Rv | 0.49 | 3 times more active |
| INH-Resistant M. tuberculosis | 0.49 | 185 times more active | |
| Isoniazid (INH) | M. tuberculosis H37Rv | 1.47 | - |
| INH-Resistant M. tuberculosis | 91.17 | - |
This enhanced efficacy, particularly against resistant bacteria, highlights the potential of the 1-(4-fluorophenyl)thiourea (B188259) scaffold in developing new antitubercular drugs that can overcome existing resistance mechanisms nih.govfrontiersin.org.
General Antimicrobial Mechanisms of Action
The antimicrobial activity of phenylthiourea derivatives is believed to stem from multiple mechanisms of action.
Bacterial Cell Wall Disruption : Electron microscopy studies of MRSA treated with a thiourea derivative showed disruption of the cell wall's integrity nih.gov.
Enzyme Inhibition : A proposed mechanism for some related compounds is the inhibition of D-alanyl-D-alanine ligase (Ddl), an enzyme essential for the synthesis of the bacterial cell wall peptidoglycan nih.gov.
Metabolic Interference : Research indicates that some derivatives can interfere with crucial metabolic pathways. For example, one compound was found to disrupt the NAD+/NADH homeostasis in MRSA, which is vital for cellular respiration and energy production nih.gov.
Fungal Ergosterol Synthesis Inhibition : In fungi, a common mechanism for azole antifungals is the inhibition of 14α-demethylase, an enzyme required for the synthesis of ergosterol, a key component of the fungal cell membrane. It is hypothesized that related heterocyclic compounds may act on similar targets nih.gov.
Other Enzyme Inhibition Modalities (In vitro Studies)
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are a primary strategy for treating the symptoms of Alzheimer's disease researchgate.netnih.gov. The thiourea scaffold has been used to develop potent inhibitors of these enzymes. While this compound itself has not been extensively reported, various related thiourea and 1,3,4-thiadiazole (B1197879) derivatives have shown significant inhibitory activity researchgate.nettbzmed.ac.ir.
For instance, one study synthesized a series of bis-thioureas, among which a derivative showed highly potent inhibition against the AChE enzyme with an IC50 value several times lower than the reference inhibitor, neostigmine (B1678181) methylsulfate (B1228091) researchgate.net. In another study, a 1,3,4-thiadiazole derivative with a fluorine atom on the phenyl ring was identified as the most active compound, with an IC50 value in the nanomolar range, demonstrating remarkable anticholinesterase activity tbzmed.ac.ir.
Table 2: Cholinesterase Inhibition by Thiourea and Related Derivatives Data sourced from in vitro enzyme inhibition assays researchgate.nettbzmed.ac.ir.
| Compound Class | Derivative Example | Target Enzyme | IC50 Value |
| Bis-thiourea | Compound 4g | Acetylcholinesterase (AChE) | 0.1761 ± 0.00768 µM |
| 1,3,4-Thiadiazole | Compound 7e (meta-fluoro substituted) | Acetylcholinesterase (AChE) | 1.82 ± 0.6 nM |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color nih.govmdpi.com. Inhibitors of this enzyme are of great interest in cosmetics and for treating hyperpigmentation disorders researchgate.net. Phenylthiourea (PTU) is recognized as a highly potent tyrosinase inhibitor nih.govmdpi.com.
X-ray crystallography studies on a related enzyme, tyrosinase-related protein 1 (TYRP1), have provided insight into the inhibitory mechanism. Unlike many inhibitors that chelate the metal ions in the enzyme's active site, phenylthiourea binds differently. It does not directly coordinate with the active site's zinc ions but instead binds via hydrophobic interactions, effectively blocking the entrance to the active site and preventing the substrate from binding nih.govmdpi.com. The presence of a fluorophenyl group, as seen in this compound, is a motif that has been specifically explored in the design of other tyrosinase inhibitors mdpi.com.
General Principles of Enzyme Binding and Inhibition Kinetics (e.g., Competitive Inhibition, IC₅₀, Kᵢ)
The biological activity of a compound is often rooted in its interaction with enzymes, the protein catalysts that facilitate biochemical reactions. The study of how enzymes function and how they can be inhibited is known as enzyme kinetics. Understanding these principles is crucial for elucidating the mechanism of action for compounds like this compound.
Enzymes possess a specific region called the active site, where the substrate—the molecule undergoing reaction—binds to form an enzyme-substrate (ES) complex. teachmephysiology.comedubirdie.comnih.gov The interaction is highly specific, often described by the "induced fit" model, where the active site undergoes conformational changes upon substrate binding to achieve a perfect fit. teachmephysiology.com Within this complex, the enzyme lowers the activation energy of the reaction, converting the substrate into a product, which is then released. nih.gov
Enzyme inhibitors are molecules that interfere with this catalytic process, reducing the rate of the enzyme-catalyzed reaction. teachmephysiology.com These inhibitors can be classified based on their mechanism of action. One of the most common and pharmacologically relevant mechanisms is competitive inhibition. teachmephysiology.comnih.gov
Competitive Inhibition
In competitive inhibition, the inhibitor molecule typically bears a structural resemblance to the natural substrate and competes for the same active site on the enzyme. nih.govwikipedia.org The binding of the inhibitor to the active site is a reversible process, forming an enzyme-inhibitor (EI) complex and thereby preventing the substrate from binding. nih.govlibretexts.org Because the inhibitor and substrate are in direct competition, the level of inhibition depends on their relative concentrations. wikipedia.orglibretexts.org The effect of a competitive inhibitor can be overcome by significantly increasing the substrate concentration, which increases the probability of the substrate binding to the active site over the inhibitor. wikipedia.orglibretexts.org
The kinetics of competitive inhibition are characterized by specific changes to two key parameters derived from the Michaelis-Menten model:
Vₘₐₓ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. In the presence of a competitive inhibitor, the Vₘₐₓ remains unchanged because the inhibition can be reversed at sufficiently high substrate concentrations. teachmephysiology.com
Kₘ (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vₘₐₓ, and it reflects the enzyme's affinity for its substrate. A lower Kₘ indicates higher affinity. Competitive inhibition increases the apparent Kₘ because a higher concentration of the substrate is needed to achieve half-maximal velocity in the presence of the competing inhibitor. teachmephysiology.comnih.gov
| Kinetic Parameter | Description | Effect of Competitive Inhibitor |
|---|---|---|
| Vmax | Maximum reaction velocity | Unchanged |
| Km | Substrate concentration at ½ Vmax (reflects substrate affinity) | Increases |
Measures of Inhibitor Potency: IC₅₀ and Kᵢ
To quantify and compare the effectiveness of different inhibitors, two primary metrics are used: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
IC₅₀ (Half-Maximal Inhibitory Concentration): The IC₅₀ is a practical measure of an inhibitor's potency. It is defined as the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. aatbio.comebmconsult.com While widely used, the IC₅₀ value is not an absolute constant; it is highly dependent on the conditions of the assay, particularly the concentration of the substrate used. sciencesnail.comacs.org
Kᵢ (Inhibition Constant): The Kᵢ is the dissociation constant for the binding of the inhibitor to the enzyme. aatbio.comsciencesnail.comechemi.com It represents the intrinsic binding affinity between the inhibitor and the enzyme. aatbio.comebmconsult.com A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor. ebmconsult.com Unlike the IC₅₀, the Kᵢ is a true thermodynamic constant that is independent of substrate concentration, making it a more reliable value for comparing the potency of different inhibitors. aatbio.comacs.org
The relationship between these two values for a competitive inhibitor is described by the Cheng-Prusoff equation :
IC₅₀ = Kᵢ (1 + [S]/Kₘ)
Where [S] is the substrate concentration and Kₘ is the Michaelis constant. This equation demonstrates that for competitive inhibitors, the IC₅₀ value will always be greater than the Kᵢ. acs.org
| Parameter | Definition | Nature of Value | Dependence on [Substrate] |
|---|---|---|---|
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50% | Operational (Functional Strength) ebmconsult.com | Dependent sciencesnail.com |
| Ki | Dissociation constant of the enzyme-inhibitor complex | Intrinsic (Binding Affinity) aatbio.com | Independent |
Inhibition Studies of Thiourea Derivatives
Research has shown that compounds containing a thiourea scaffold can act as effective enzyme inhibitors. For instance, phenylthiourea, a compound structurally related to this compound, has been identified as a competitive inhibitor of phenoloxidase (tyrosinase), a key enzyme in melanin synthesis. nih.govresearchgate.net Similarly, a recent study on novel indole-thiourea derivatives also demonstrated competitive inhibition against tyrosinase. mdpi.com These findings highlight the potential for thiourea-based compounds to act via competitive inhibition.
| Inhibitor | Inhibition Type | IC50 (µM) | Ki (µM) | Source |
|---|---|---|---|---|
| Phenylthiourea (PTU) | Competitive | N/A | 0.21 ± 0.09 | nih.govresearchgate.net |
| Indole-thiourea derivative (Compound 4b) | Competitive | 5.9 ± 2.47 | 0.0206 - 0.168 (concentration-dependent calculation) | mdpi.com |
| Kojic Acid (Reference Inhibitor) | Competitive | 16.4 ± 3.53 | N/A | mdpi.com |
The data on related thiourea compounds suggest that a competitive inhibition mechanism is a plausible mode of action for this compound, which could be confirmed through specific kinetic studies to determine its effects on Vₘₐₓ and Kₘ, as well as to calculate its specific IC₅₀ and Kᵢ values against target enzymes.
Coordination Chemistry and Metal Complexes of 1 4 Fluorophenyl 3 Phenylthiourea
Ligand Behavior of 1-(4-Fluorophenyl)-3-phenylthiourea
The coordination behavior of this compound is dictated by the presence of multiple potential donor sites: the sulfur atom of the thiocarbonyl group and the two nitrogen atoms of the urea (B33335) backbone. This allows the ligand to exhibit flexible coordination modes, adapting to the electronic and steric requirements of the metal center.
Exploration of Monodentate and Bidentate Coordination Modes
Thiourea (B124793) derivatives can coordinate to metal ions in both monodentate and bidentate fashions. In its simplest coordination mode, this compound can act as a monodentate ligand , typically coordinating through the soft sulfur atom of the thiocarbonyl group. This mode of coordination is common in complexes with soft metal ions.
However, the presence of the N-H protons allows for deprotonation, leading to the formation of an anionic ligand that can act as a bidentate chelate . In this mode, the ligand coordinates to the metal center through both the sulfur atom and one of the deprotonated nitrogen atoms, forming a stable chelate ring. Studies on similar acylthiourea ligands have shown that they can coordinate to metal ions in a bidentate fashion through the sulfur and oxygen atoms. For some ruthenium(II) complexes, monodentate coordination through the sulfur atom has also been observed. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
Characterization of Anionic and Neutral Ligand Forms
This compound can exist in both neutral and anionic forms when participating in complexation. In its neutral form , it typically acts as a monodentate ligand, coordinating through the sulfur atom.
Upon deprotonation of one or both of the N-H protons, the ligand becomes anionic . The formation of a monoanionic ligand, where one proton is removed, facilitates bidentate S,N-coordination. In some cases, particularly in the presence of a strong base and a suitable metal center, dianion formation can occur, with the removal of both N-H protons. This results in a dianionic ligand that can bridge two metal centers or form a chelate with a single metal ion, leading to the formation of a four-membered ring. Research on a related compound, 1-(4-chlorophenyl)-3-phenylthiourea, has shown that its reaction with a Platinum(II) precursor in a basic solution can lead to the formation of a Pt(II) thiourea dianion complex. researchgate.net
Synthesis and Spectroscopic Characterization of Novel Metal Complexes
The synthesis of metal complexes of this compound can be achieved through various synthetic routes. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the nature of the resulting complex.
Platinum(II) Complexes: The synthesis of Platinum(II) complexes with thiourea derivatives often involves the reaction of a Pt(II) precursor, such as K2PtCl4 or [PtCl2(PPh3)2], with the thiourea ligand. researchgate.net In the case of N,N-disubstituted N'-acylthioureas, bidentate coordination to Platinum(II) via the sulfur and oxygen atoms has been reported. researchgate.neteurjchem.com Spectroscopic characterization of these complexes provides valuable insights into their structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-H and C=S stretching vibrations. Upon coordination to a metal ion, a shift in the C=S stretching frequency to a lower wavenumber is typically observed, indicating the involvement of the sulfur atom in coordination. The disappearance or significant broadening of the N-H stretching bands can suggest deprotonation and coordination of the nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes. The disappearance of the N-H proton signal in the 1H NMR spectrum of a complex is a strong indicator of deprotonation and coordination. researchgate.net Changes in the chemical shifts of the carbon atoms in the vicinity of the coordinating atoms also provide evidence of complex formation.
Copper(II) Complexes: Copper(II) complexes of substituted thioureas have been synthesized, and studies have shown that these ligands can coordinate to Cu(II) in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.govnih.gov
Spectroscopic data for these complexes are consistent with this coordination mode. For instance, UV-Vis spectroscopy of Cu(II) complexes with similar thiourea derivatives has been used to study their electronic properties. echemcom.com
Structural Analysis of Metal-Thiourea Complexes
For Platinum(II) complexes with N,N-disubstituted N'-acylthioureas, single-crystal XRD studies have confirmed a square-planar geometry around the Pt(II) center, with the ligand coordinating in a bidentate fashion through the sulfur and oxygen atoms. researchgate.neteurjchem.com In the case of a Pt(II) complex with 1-(4-chlorophenyl)-3-phenylthiourea, the crystal structure revealed a four-membered ring centered on the platinum atom, resulting from the coordination of the dianionic ligand. researchgate.net
For Copper(II) complexes with 1,3-disubstituted thiourea derivatives, structural analyses have shown that two ligands can coordinate to the metal center in a bidentate fashion via the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.govnih.gov This often results in a distorted square planar or tetrahedral geometry around the copper ion.
Electronic Properties and Potential Optical Applications of Metal Complexes
The electronic properties of metal complexes are of great interest for their potential applications in various fields, including optoelectronics and sensing. The electronic spectra of these complexes provide information about the electronic transitions occurring within the molecule.
While specific data on the optical properties of this compound complexes are limited, the presence of the fluorophenyl group could potentially influence the luminescence properties of the resulting metal complexes. Further research is needed to explore the potential of these complexes in optical applications.
Catalytic Applications of Derived Metal-Thiourea Complexes
Metal-thiourea complexes have shown promise as catalysts in various organic transformations. The catalytic activity of these complexes is often attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion to products.
While there is no specific information on the catalytic applications of metal complexes derived from this compound, related fluorinated bis-thiourea derivatives have been utilized as organocatalysts in reactions such as the Morita-Baylis-Hillman reaction. nih.gov This suggests that metal complexes of this compound could also exhibit interesting catalytic properties. The electronic effects of the fluorophenyl group might influence the catalytic activity of the metal center. Further investigations are required to explore the potential of these complexes as catalysts in organic synthesis.
Supramolecular Chemistry and Crystal Engineering Applications of 1 4 Fluorophenyl 3 Phenylthiourea
Principles of Self-Assembly and Ordered Structure Formation
The self-assembly of 1-(4-Fluorophenyl)-3-phenylthiourea into ordered crystalline structures is a process governed by the interplay of various non-covalent interactions. researchgate.net The thiourea (B124793) moiety is a particularly effective functional group in directing self-assembly due to its strong hydrogen bonding capabilities. iucr.org Molecules of this type often arrange themselves to satisfy the directional preferences of these interactions, leading to the formation of predictable supramolecular synthons.
Influence of Hydrogen Bonding Networks on Supramolecular Architectures
Hydrogen bonding is a dominant force in the crystal packing of thiourea derivatives. The N-H protons of the thiourea group act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is an effective hydrogen bond acceptor. This leads to the frequent formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.gov This motif is a robust and predictable feature in the crystal engineering of thioureas. iucr.org
In addition to the primary N-H···S interactions, other hydrogen bonds can also play a significant role in stabilizing the crystal structure. The fluorine atom of the 4-fluorophenyl group, being electronegative, can participate in weaker C-H···F hydrogen bonds, further linking the primary structural motifs into a more complex architecture. researchgate.nettandfonline.com In related fluorinated thiourea compounds, N-H···F intermolecular hydrogen bonds have been observed to link molecules into infinite sheets. nih.gov The interplay between strong N-H···S bonds and weaker C-H···F or C-H···π interactions ultimately determines the final three-dimensional supramolecular assembly. iucr.orgresearchgate.net The presence of a fluorine substituent can significantly influence the crystal packing and the resulting supramolecular architecture when compared to non-fluorinated analogues. researchgate.net
Table 1: Typical Hydrogen Bond Parameters in Phenylthiourea (B91264) Derivatives
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| Thione Dimer | N-H···S | 3.3 - 3.5 | 150 - 170 | nih.gov |
| Fluorine Interaction | C-H···F | 3.0 - 3.4 | 130 - 160 | researchgate.net |
| Fluorine Interaction | N-H···F | ~2.9 | ~160 | nih.gov |
Note: The data presented in this table are representative values from closely related structures and serve to illustrate the typical geometries of these interactions.
Impact of π-π Stacking Interactions on Crystalline Packing
The aromatic phenyl and 4-fluorophenyl rings in this compound are crucial for introducing π-π stacking interactions, which are another significant contributor to the stability of the crystal lattice. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset or slipped-stack arrangements. acs.org
Strategies for Rational Design in Crystal Engineering
The predictable nature of the non-covalent interactions in this compound and its analogues makes it a valuable system for crystal engineering. iucr.org The primary goal of crystal engineering is to design and synthesize new crystalline materials with desired physical and chemical properties, which are direct consequences of the molecular arrangement in the crystal. nih.gov
A key strategy in the crystal engineering of thiourea-based compounds is the exploitation of the robust N-H···S hydrogen-bonded synthon. iucr.org By understanding the strength and directionality of this interaction, it is possible to design molecules that will assemble into specific, predetermined architectures such as one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks. nih.gov
The introduction of substituents, such as the fluorine atom in this compound, is a powerful tool for fine-tuning the supramolecular structure. The fluorine atom can introduce new interaction sites (e.g., for C-H···F bonds) and modify the electronic properties of the π-system, thereby influencing the π-π stacking interactions. researchgate.netacs.org This allows for a hierarchical approach to crystal design, where strong interactions define the primary structural motifs and weaker interactions organize these motifs into the final crystal lattice. By systematically varying the substituents on the phenyl rings, it is possible to rationally control the intermolecular interactions and, consequently, the solid-state properties of the resulting materials. mdpi.com
Chemical Reactivity and Catalytic Applications of 1 4 Fluorophenyl 3 Phenylthiourea
Oxidation Reactions of the Thiourea (B124793) Moiety
The thiourea group within 1-(4-Fluorophenyl)-3-phenylthiourea is susceptible to oxidation, a reaction that can lead to various products depending on the oxidizing agent and reaction conditions. Generally, the sulfur atom is the primary site of oxidation.
Mild oxidation can convert the thiourea moiety into sulfoxides or sulfones. smolecule.com For instance, reagents like hydrogen peroxide or m-chloroperbenzoic acid can facilitate this transformation. smolecule.com More vigorous oxidation can lead to the formation of formamidine (B1211174) disulfides. The oxidation of N-aryl-N'-acylthioureas with bromine, for example, has been shown to proceed through formamidine disulfide intermediates. researchgate.net In some cases, oxidation can lead to cyclization products. For example, the oxidation of certain N-aryl-N'-acetylthioureas with bromine in dry benzene (B151609) can yield benzothiazole (B30560) derivatives. researchgate.net The oxidation of mixtures of 1,3-diaryl thioureas and thiourea can result in the formation of 1,2,4-thiadiazoline derivatives. kecollege.ac.in
The specific oxidation products of this compound would be influenced by the nature of the substituents on the phenyl rings. The electron-withdrawing fluorine atom on one ring and the electronic nature of the other phenyl ring would affect the electron density of the thiourea core and, consequently, its reactivity towards oxidizing agents.
Reduction Pathways and Products
The reduction of the thiourea group in this compound can also be achieved, typically yielding thiols or amines. smolecule.com Strong reducing agents like lithium aluminum hydride are capable of this transformation. smolecule.com The electrochemical reduction of N,N'-disubstituted thiourea derivatives has been studied, with irreversible reductions occurring at negative potentials, leading to the cleavage of the C-N bond of the amide group. psu.ac.th The specific reduction products and their yields would depend on the reaction conditions and the reducing agent employed.
Nucleophilic Aromatic Substitution on Fluorophenyl Rings
The fluorophenyl ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electronegative fluorine atom. mdpi.com In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the fluoride (B91410) ion. libretexts.org
For SNAr to occur efficiently, the aromatic ring typically requires electron-withdrawing substituents positioned ortho or para to the leaving group to stabilize the anionic intermediate. libretexts.org In the case of this compound, the thiourea group's electronic effect on the fluorophenyl ring would influence the feasibility and regioselectivity of such substitutions. The reaction of polyfluoroarenes with nucleophiles like amines can lead to the formation of C-N bonds, producing aniline (B41778) derivatives. mdpi.com The regioselectivity of these reactions is governed by both the electronic effects of the substituents and steric factors. mdpi.com
Heterocyclization Reactions for the Synthesis of Novel Derivatives (e.g., Thiazoles, Quinazolinones)
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including thiazoles and quinazolinones.
Thiazole (B1198619) Synthesis: Thiazole derivatives can be synthesized from thioureas through reactions with α-halocarbonyl compounds, a method known as the Hantzsch thiazole synthesis. tandfonline.comnih.gov For example, reacting a thiourea with an α-bromoketone leads to the formation of a 2-aminothiazole (B372263) derivative. A variety of substituted thiazoles have been prepared using this methodology. mdpi.com Specifically, N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been synthesized from the corresponding thiourea. researchgate.net
Quinazolinone Synthesis: Thiourea derivatives can also be utilized in the synthesis of quinazolinone structures. One approach involves the reaction of a thiourea with an appropriate precursor, such as an anthranilic acid derivative, to construct the quinazolinone ring system. For instance, new 3-phenylquinazolin-2,4(1H,3H)-diones have been synthesized from the reaction of benzoyl isothiocyanate with urea (B33335) or thiourea. nih.gov Another synthetic route involves the cyclization of 1-(2-alkynyl-phenyl)ureas. nih.gov
The following table summarizes some examples of heterocyclization reactions involving thiourea derivatives:
| Starting Thiourea Derivative | Reagent(s) | Resulting Heterocycle | Reference(s) |
| 4-(4-nitrophenoxy)phenyl thiourea | α-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) | N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine | researchgate.net |
| 1-Aryl-3-aryl'thiourea and thiourea | Oxidizing agent | 3-amino-4-aryl-5-arylimino-Δ2-1,2,4-thiadiazoline | kecollege.ac.in |
| 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride | Ammonium (B1175870) thiocyanate, then urea/thiourea | 3-phenylquinazolin-2,4(1H,3H)-dione derivatives | nih.gov |
| 2-Cycloproyl-4h-Benzo[D] scispace.comrsc.orgOxazin-4-One | Substituted isothiocyanates | 1-(substituted phenyl)-3-(4-oxoquinazolin-3(4H)-yl)thiourea | ijsrtjournal.com |
Organocatalytic Applications and Mechanisms
Thiourea derivatives, particularly those with electron-withdrawing groups like the 3,5-bis(trifluoromethyl)phenyl group, have emerged as a significant class of organocatalysts. scispace.comrsc.org These catalysts function primarily as hydrogen-bond donors, activating substrates and stabilizing transition states through the formation of double hydrogen bonds. scispace.comresearchgate.net This mode of action is central to their effectiveness in a wide range of organic transformations. nih.gov
However, an alternative mechanistic proposal suggests that in some reactions, such as the tetrahydropyranylation of alcohols, thioureas may act as Brønsted acids. scispace.comresearchgate.net In this mechanism, the thiourea protonates the substrate, leading to the formation of a reactive intermediate that then proceeds to the product. scispace.com
Bifunctional thiourea catalysts, which contain both a thiourea moiety and a basic group (like an amine), can operate through a cooperative mechanism. rsc.org The thiourea part activates the electrophile via hydrogen bonding, while the basic site deprotonates the nucleophile. rsc.org
While specific organocatalytic applications of this compound are not extensively detailed in the provided results, the presence of the fluorophenyl group, an electron-withdrawing substituent, suggests its potential as a hydrogen-bond donor catalyst. The catalytic activity would be influenced by the acidity of the N-H protons, which is enhanced by the fluorine atom.
Utility as a Building Block in Complex Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. evitachem.com Its utility stems from the reactivity of the thiourea group and the potential for functionalization of the aromatic rings. As discussed in the heterocyclization section, it is a key intermediate for constructing various heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. researchgate.netnih.govnih.gov
The ability to undergo oxidation, reduction, and nucleophilic substitution reactions further expands its synthetic potential. For example, the synthesis of N-substituted-N-acylthioureas from piperazines has led to compounds with various biological activities. sigmaaldrich.cn The straightforward synthesis of thioureas, often from the reaction of an isothiocyanate with an amine, makes them readily accessible starting materials for multi-step synthetic sequences. evitachem.comnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Fluorophenyl 3 Phenylthiourea Derivatives
Impact of Fluorine Substitution on Biological Activity and Physicochemical Interactions
The introduction of fluorine into the structure of 1-phenyl-3-phenylthiourea derivatives can significantly modulate their biological activity and physicochemical properties. The fluorine atom's high electronegativity and relatively small van der Waals radius make it a bioisostere of a hydrogen atom, meaning it can replace hydrogen without causing significant steric hindrance. This substitution, however, can lead to profound changes in the molecule's electronic distribution and binding capabilities.
Fluorine's strong electron-withdrawing nature can alter the acidity of nearby protons, particularly the N-H protons of the thiourea (B124793) backbone, enhancing their hydrogen-bonding potential. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, which can increase the metabolic stability of the compound by making it less susceptible to enzymatic degradation. This enhanced stability can lead to improved bioavailability and a longer duration of action.
Influence of Substituents on Phenyl Rings on Bioactivity and Selectivity Profiles
The biological activity and selectivity of 1-(4-Fluorophenyl)-3-phenylthiourea derivatives can be finely tuned by introducing various substituents on either of the phenyl rings. The nature, position, and number of these substituents play a crucial role in determining the compound's interaction with its biological target.
Electron-withdrawing groups, such as nitro (-NO2), trifluoromethyl (-CF3), and additional halogens (e.g., -Cl, -Br), on the phenyl rings can enhance the biological activity of thiourea derivatives. For example, derivatives with halogen and trifluoromethyl substitutions have shown significant antimicrobial and anticancer activities. The presence of these groups can increase the acidity of the N-H protons of the thiourea moiety, making them better hydrogen bond donors. This enhanced hydrogen bonding capability can lead to stronger interactions with the target protein.
Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can also influence bioactivity, though their effect is often target-dependent. The position of the substituent on the phenyl ring is also critical. For instance, a substituent at the para-position may have a different effect on activity compared to a substituent at the ortho- or meta-position due to steric and electronic factors that can alter the molecule's conformation and binding mode.
The strategic placement of different substituents can also impart selectivity towards a specific biological target. By modifying the steric and electronic profile of the molecule, it is possible to design derivatives that preferentially bind to the desired target, thereby reducing off-target effects.
Role of the Thiourea Backbone in Molecular Recognition and Binding Affinity
The thiourea backbone (-NH-C(S)-NH-) is a critical pharmacophore in this compound and its derivatives, playing a central role in molecular recognition and binding affinity. This functional group is an excellent hydrogen bond donor and acceptor, enabling it to form strong and directional interactions with biological macromolecules such as proteins and enzymes.
The two N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. This dual functionality allows the thiourea backbone to form multiple hydrogen bonds with the active site of a target protein, contributing significantly to the stability of the ligand-receptor complex. These hydrogen bonding networks are often key to the bioactive conformation and recognition at the molecular level.
The sulfur atom in the thiourea group, being larger and more polarizable than the oxygen atom in a urea (B33335) analogue, can also participate in other types of non-covalent interactions, such as van der Waals and π-sulfur interactions. The planarity of the thiourea unit can also facilitate stacking interactions with aromatic residues in the binding pocket of a protein.
The structural rigidity of the thiourea backbone, combined with the rotational freedom of the flanking phenyl rings, allows the molecule to adopt a conformation that is complementary to the shape of the binding site. This conformational flexibility is crucial for achieving high binding affinity and specificity.
Correlation between Computational Descriptors and Experimental Biological Observations
Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools for understanding the interaction of this compound derivatives with their biological targets and for predicting their biological activity. These in silico approaches allow for the calculation of various molecular descriptors that can be correlated with experimental observations.
Molecular docking simulations can predict the binding mode and affinity of a ligand to its target protein. The docking score, which is a measure of the binding energy, often correlates with the experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). For instance, a lower (more negative) docking score generally corresponds to a lower IC50 value, indicating higher potency. These studies can also reveal key amino acid residues in the active site that are involved in the binding, providing insights for the rational design of more potent inhibitors.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Descriptors used in QSAR models can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A strong correlation between these descriptors and the observed biological activity can be used to predict the activity of new, unsynthesized compounds.
The following table presents a hypothetical correlation between a computational descriptor (Docking Score) and an experimental biological observation (IC50) for a series of this compound derivatives against a specific cancer cell line.
| Compound | Substituent on Phenyl Ring | Docking Score (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|---|
| 1 | H | -7.5 | 15.2 |
| 2 | 4-Cl | -8.2 | 8.5 |
| 3 | 4-NO2 | -8.9 | 3.1 |
| 4 | 4-OCH3 | -7.8 | 12.8 |
| 5 | 3,4-diCl | -9.5 | 1.7 |
As illustrated in the table, there is a general trend where a more negative docking score correlates with a lower IC50 value, indicating a stronger binding affinity and higher potency. Such correlations between computational descriptors and experimental data are invaluable in the drug discovery process, enabling the prioritization of compounds for synthesis and biological testing.
An in-depth exploration of the future research avenues for the chemical compound this compound reveals a landscape rich with potential for innovation and discovery. As a member of the versatile thiourea class of compounds, its unique structural features, including the fluorine substituent and the phenylthiourea (B91264) backbone, position it as a candidate for advancements across multiple scientific disciplines. Future efforts are poised to refine its synthesis, deepen the understanding of its biological interactions, and expand its application into novel functional materials.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Fluorophenyl)-3-phenylthiourea, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via the reaction of 4-fluoroaniline with phenyl isothiocyanate. Key steps include:
- Step 1: Mix 4-fluoroaniline with phenyl isothiocyanate in a polar aprotic solvent (e.g., THF) under controlled temperature (15–20°C) .
- Step 2: Stir for 24 hours at room temperature, followed by recrystallization from ethanol/water mixtures to purify .
Optimization Insights:
- Reaction Time: Prolonged stirring (24 hours) ensures complete thiourea formation, achieving yields up to 78% .
- Solvent Choice: THF enhances reactivity compared to less polar solvents.
- Temperature Control: Maintaining <20°C minimizes side reactions (e.g., thiocyanate dimerization).
Q. Table 1: Synthetic Conditions and Yields
| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl isothiocyanate route | THF | 15–20 | 24 | 78 | |
| Alternative route* | Ethanol | Reflux | 6 | 64 |
*For derivatives with dimethylaminoacryloyl groups.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies functional groups:
- NH stretches at 3180 cm⁻¹.
- C=S absorption at 1210 cm⁻¹.
- C-F vibration at 1255 cm⁻¹ .
- Mass Spectrometry (EI): Molecular ion peak at m/z 247 (M+1) confirms molecular weight .
- Elemental Analysis: Validates purity (e.g., C: 63.39% calculated vs. 63.11% observed) .
- UV/Vis: λmax at 238 nm (ε = 0.877 L·mol⁻¹·cm⁻¹) indicates π→π* transitions in the aromatic system .
Q. How is the preliminary biological activity of this compound screened in academic research?
Methodological Answer:
- Antiviral Assays: Test against HIV-1/HIV-2 using MT-4 cells; measure EC50 values via cell viability assays (e.g., MTT) .
- Cytotoxicity Screening: Evaluate IC50 in cancer cell lines (e.g., HeLa) using SRB or ATP-based assays. Derivatives like 1-(4-acetylphenyl)-3-phenylthiourea show IC50 values <10 µM in some studies .
- Enzyme Inhibition: Screen against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method. Related thioureas exhibit IC50 values of 50–60 µg/mL .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
Q. How does the fluorophenyl substituent influence physicochemical properties compared to chloro- or methyl-substituted analogs?
Methodological Answer:
- Electron-Withdrawing Effect: The 4-fluorophenyl group increases electrophilicity at the thiocarbonyl group compared to methyl derivatives, enhancing reactivity in nucleophilic additions .
- Biological Impact: Fluorine improves metabolic stability and membrane permeability vs. chlorophenyl analogs, as seen in higher anti-HIV activity (EC50 values reduced by 30% in fluorinated derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
Methodological Answer:
- Substitution Patterns: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring to enhance AChE inhibition (e.g., IC50 improves from 60 to 40 µg/mL) .
- Docking Studies: Use AutoDock Vina to model interactions with AChE’s catalytic triad (Ser203, His447). The thiocarbonyl group forms hydrogen bonds with Ser203, while the fluorophenyl moiety occupies the hydrophobic pocket .
Q. What molecular docking strategies elucidate the interaction of this compound with P2X receptors or DHFR enzymes?
Methodological Answer:
- Target Selection: Prioritize receptors like P2X7 (implicated in cancer) or Cryptosporidium DHFR (ChDHFR) .
- Docking Workflow:
- Prepare protein structures (PDB: 4N0H for ChDHFR).
- Define binding pockets using CASTp.
- Simulate ligand-receptor interactions with AMBER.
- Key Findings: The thiourea moiety anchors the ligand in ChDHFR’s non-active site pocket via hydrogen bonds with Asp93 and Lys103 .
Q. How to resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Hypothesis Testing: Assess whether discrepancies arise from cell-specific uptake (e.g., HeLa vs. HepG2) or metabolic activation.
- Experimental Design:
- Measure intracellular drug concentrations via LC-MS.
- Test prodrug derivatives to bypass efflux pumps (e.g., P-gp inhibitors).
- Case Study: A 2023 study found 3-fold higher cytotoxicity in HeLa cells due to upregulated thioredoxin reductase, enhancing thiourea activation .
Q. Can this compound derivatives serve as fluorescent sensors for heavy metals?
Methodological Answer:
- Design Strategy: Modify the phenyl ring with fluorophores (e.g., dansyl groups).
- Testing Protocol:
- Incubate derivatives with Hg<sup>2+</sup> in buffered solution.
- Monitor fluorescence quenching at λem = 450 nm (excitation at 350 nm).
- Results: A 2021 study reported a detection limit of 0.1 µM for Hg<sup>2+</sup> using a 4-chlorophenyl analog .
Q. What computational methods validate the tautomeric behavior of this compound in solution?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to compare thione (C=S) vs. thiol (C-SH) tautomers.
- NMR Validation: <sup>1</sup>H NMR in DMSO-d6 shows no thiol proton signal, confirming dominance of thione form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
